molecular formula C18H15N5O2 B2856612 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251625-00-9

5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2856612
CAS RN: 1251625-00-9
M. Wt: 333.351
InChI Key: APJRXSVBTARAKP-UHFFFAOYSA-N
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Description

5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPTO and has been synthesized using various methods.

Scientific Research Applications

EPTO has shown potential applications in various fields of scientific research. One of the major applications of EPTO is in the field of medicinal chemistry. EPTO has been shown to have anticancer properties and has been used in the development of new anticancer drugs. EPTO has also been used in the development of new antibiotics and antifungal agents. In addition, EPTO has been shown to have potential applications in the field of material science. EPTO has been used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of EPTO is not well understood. However, it is believed that EPTO exerts its effects by inhibiting the activity of certain enzymes and proteins in cells. EPTO has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. EPTO has also been shown to inhibit the activity of certain kinases, which are proteins that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
EPTO has been shown to have various biochemical and physiological effects. EPTO has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. EPTO has also been shown to inhibit the growth and proliferation of cancer cells. In addition, EPTO has been shown to have antibacterial and antifungal properties. EPTO has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of EPTO is its potential applications in various fields of scientific research. EPTO has been shown to have anticancer, antibacterial, antifungal, and anti-inflammatory properties. EPTO is also relatively easy to synthesize using various methods. However, one of the major limitations of EPTO is its toxicity. EPTO has been shown to be toxic to normal cells at high concentrations.

Future Directions

There are many future directions for the research and development of EPTO. One of the major future directions is the development of new anticancer drugs based on EPTO. EPTO has shown promising results in preclinical studies and further research is needed to develop new drugs based on EPTO. Another future direction is the development of new materials based on EPTO. EPTO has unique properties that make it a potential candidate for the development of new materials with unique properties. In addition, further research is needed to understand the mechanism of action of EPTO and its potential applications in various fields of scientific research.

Synthesis Methods

EPTO has been synthesized using various methods. One of the most common methods is the reaction between 2-ethoxybenzoylhydrazide and 1-phenyl-1H-1,2,3-triazol-4-amine in the presence of phosphorus oxychloride. The reaction yields EPTO in good yields and purity. Another method involves the reaction between 2-ethoxybenzoylhydrazide and 1-phenyl-1H-1,2,3-triazole-4-carboxaldehyde in the presence of sodium methoxide. This method also yields EPTO in good yields and purity.

properties

IUPAC Name

5-(2-ethoxyphenyl)-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-2-24-16-11-7-6-10-14(16)18-19-17(21-25-18)15-12-23(22-20-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRXSVBTARAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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